molecular formula C14H15BrN4OS B13473029 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide

2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide

Katalognummer: B13473029
Molekulargewicht: 367.27 g/mol
InChI-Schlüssel: CMQYKEULXYCHMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is a complex organic compound that features a bromine atom, a piperazine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. For instance, it may interact with bacterial enzymes, disrupting their function and exhibiting antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is unique due to its specific combination of a bromine atom, a piperazine ring, and a thiazole ring

Eigenschaften

Molekularformel

C14H15BrN4OS

Molekulargewicht

367.27 g/mol

IUPAC-Name

2-bromo-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H15BrN4OS/c15-14-18-11(9-21-14)13(20)17-10-3-1-2-4-12(10)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,20)

InChI-Schlüssel

CMQYKEULXYCHMU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC=CC=C2NC(=O)C3=CSC(=N3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.